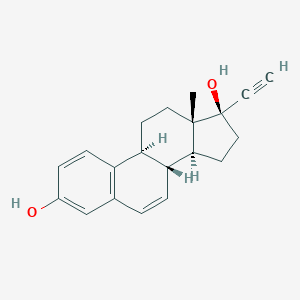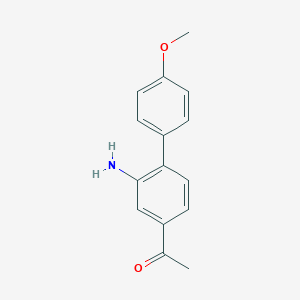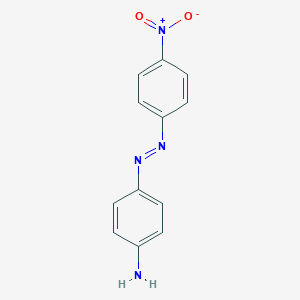![molecular formula C9H7ClOS B124999 Benzo[b]thiophen-3-methanol, 7-Chlor- CAS No. 142181-53-1](/img/structure/B124999.png)
Benzo[b]thiophen-3-methanol, 7-Chlor-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibakterielles Mittel
Benzo[b]thiophen-Derivate wurden auf ihre antimikrobiellen Eigenschaften untersucht. Insbesondere Verbindungen wie 3-Ethinyl-2-(thiophen-2-yl)benzo[b]thiophen zeigten eine hohe antibakterielle Aktivität gegen Staphylococcus aureus . Dies deutet darauf hin, dass 7-Chlor-Benzo[b]thiophen-3-methanol ein möglicher Kandidat für die Entwicklung neuer antimikrobieller Medikamente sein könnte.
Antifungal Anwendungen
Das antifungale Potenzial von Benzo[b]thiophen-Verbindungen wurde erkannt, wobei einige Derivate Wirksamkeit gegen Pilzkrankheiten zeigten . Dies zeigt, dass 7-Chlor-Benzo[b]thiophen-3-methanol als Ausgangspunkt für die Synthese von Antimykotika dienen kann.
Antikrebs-Eigenschaften
Thiophen-Derivate sind dafür bekannt, Antikrebs-Eigenschaften zu besitzen. Das Vorhandensein eines Thiophen-Kerns in Medikamenten wie Raloxifen, das zur Behandlung von Brustkrebs eingesetzt wird, unterstreicht die therapeutische Bedeutung dieser Klasse von Verbindungen in der Onkologie .
Antioxidative Aktivität
Einige Benzothiophen-Derivate zeigten signifikante antioxidative Kapazitäten, die die von bekannten Antioxidantien wie Trolox übertrafen . Dies legt nahe, dass 7-Chlor-Benzo[b]thiophen-3-methanol auf seine antioxidativen Eigenschaften untersucht werden könnte, die möglicherweise zur Behandlung von Krankheiten im Zusammenhang mit oxidativem Stress beitragen könnten.
Entzündungshemmende Anwendungen
Es wurde berichtet, dass Thiophen und seine Derivate entzündungshemmende Wirkungen zeigen . Dies eröffnet Forschungswege für 7-Chlor-Benzo[b]thiophen-3-methanol bei der Entwicklung von entzündungshemmenden Medikamenten.
Kinase-Hemmung
Thiophen-Derivate wurden als Kinase-Hemmer identifiziert, die für die Regulation von Zellfunktionen und Signalwegen von entscheidender Bedeutung sind . Diese Eigenschaft kann bei der Entwicklung gezielter Therapien für verschiedene Krankheiten, einschließlich Krebs, genutzt werden.
Estrogenrezeptor-Modulation
Verbindungen, die einen Thiophen-Kern enthalten, wurden zur Modulation von Estrogenrezeptoren verwendet, was bei der Behandlung von Krankheiten wie Osteoporose und Brustkrebs von Bedeutung ist .
Anwendungen in der Materialwissenschaft
Neben der medizinischen Chemie finden Thiophen-Derivate aufgrund ihrer elektronischen Eigenschaften auch Anwendung in der Materialwissenschaft. Sie können bei der Entwicklung von organischen Halbleitern und leitfähigen Polymeren eingesetzt werden .
Wirkmechanismus
Target of Action
Benzo[b]thiophene-3-methanol, 7-chloro-, also known as (7-Chloro-1-benzothiophen-3-yl)methanol, is an impurity of Sertaconazole , an imidazole antifungal agent
Mode of Action
It is known that benzo[b]thiophene derivatives have potential anticancer effects . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .
Biochemical Pathways
It is known that benzo[b]thiophene derivatives can be synthesized from aryne precursors and alkynyl sulfides . This suggests that the compound may interact with biochemical pathways involving these substances.
Result of Action
It is known that benzo[b]thiophene derivatives have potential anticancer effects .
Action Environment
It is known that the synthesis of benzo[b]thiophene derivatives involves a one-step intermolecular process , suggesting that the reaction conditions could potentially influence the compound’s action.
Biochemische Analyse
Biochemical Properties
Benzo[b]thiophene-3-methanol, 7-chloro- plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it interacts with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction between Benzo[b]thiophene-3-methanol, 7-chloro- and these enzymes can lead to the inhibition of enzyme activity, affecting the overall metabolic process .
Cellular Effects
The effects of Benzo[b]thiophene-3-methanol, 7-chloro- on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Benzo[b]thiophene-3-methanol, 7-chloro- can alter the expression of genes involved in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, Benzo[b]thiophene-3-methanol, 7-chloro- exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, affecting the metabolism of various substrates. Furthermore, Benzo[b]thiophene-3-methanol, 7-chloro- can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzo[b]thiophene-3-methanol, 7-chloro- change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Benzo[b]thiophene-3-methanol, 7-chloro- is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained inhibition of metabolic enzymes and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of Benzo[b]thiophene-3-methanol, 7-chloro- vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to toxic effects, including liver damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response .
Metabolic Pathways
Benzo[b]thiophene-3-methanol, 7-chloro- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other xenobiotics. The interaction with these enzymes can lead to changes in metabolic flux and the levels of specific metabolites. Additionally, Benzo[b]thiophene-3-methanol, 7-chloro- can affect the activity of other metabolic enzymes, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, Benzo[b]thiophene-3-methanol, 7-chloro- is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The transport and distribution of Benzo[b]thiophene-3-methanol, 7-chloro- are essential for its biological activity, as they influence its accessibility to target enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of Benzo[b]thiophene-3-methanol, 7-chloro- is critical for its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may be localized to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. The subcellular localization of Benzo[b]thiophene-3-methanol, 7-chloro- affects its ability to modulate enzyme activity and gene expression .
Eigenschaften
IUPAC Name |
(7-chloro-1-benzothiophen-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClOS/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,11H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFBEHOZYXSGHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate](/img/structure/B124920.png)

![(1S,2S,4R,8S,9S,11S,12R,13S)-12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B124932.png)





![1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone](/img/structure/B124948.png)


